molecular formula C75H132N26O19S2 B052408 Epitope 31D CAS No. 122289-52-5

Epitope 31D

Katalognummer: B052408
CAS-Nummer: 122289-52-5
Molekulargewicht: 1766.1 g/mol
InChI-Schlüssel: SOLCKDUKYAMXBE-UPOCGCHASA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Epitope 31D is a peptide sequence derived from residues 404 to 418 of the rabies virus (RV) nucleoprotein. It has been studied extensively in the context of viral epitope display using the Tobacco Mosaic Virus (TMV) as a scaffold. When inserted into the TMV coat protein (CP) between Ser154 and Gly155, the resulting construct (TMV-31D) failed to induce local or systemic infections in Nicotiana tabacum Xanthi-n plants . This lack of infectivity contrasts sharply with other epitopes tested under similar conditions, suggesting unique physicochemical or immunological properties of 31D that disrupt viral viability or host interactions.

Vorbereitungsmethoden

Die Synthese von BIM 23268 umfasst mehrere Schritte, darunter die Peptidbindungsbildung und die Cyclisierung. Die Verbindung ist ein Peptid oder ein Derivat, und seine Herstellung erfolgt typischerweise durch Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequenzielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die Reaktionsbedingungen umfassen häufig die Verwendung von Kupplungsreagenzien wie HBTU (O-Benzotriazol-N,N,N’,N’-Tetramethyl-uronium-hexafluorophosphat) und Basen wie DIPEA (N,N-Diisopropylethylamin), um die Peptidbindungsbildung zu erleichtern .

Analyse Chemischer Reaktionen

BIM 23268 unterliegt verschiedenen chemischen Reaktionen, die hauptsächlich seine Peptidbindungen und funktionellen Gruppen betreffen. Die Verbindung kann an folgenden Reaktionen teilnehmen:

Wissenschaftliche Forschungsanwendungen

Immunotherapy

Overview
Epitope 31D has been utilized in the field of immunotherapy, especially for cancer treatment. It serves as a neoepitope, which is a peptide derived from mutated proteins in tumors. The identification and validation of such epitopes are crucial for developing personalized cancer vaccines.

Case Study: Melanoma Treatment
In a study focusing on melanoma, researchers identified this compound as a potential target for T-cell responses. Patients with specific HLA types were treated with vaccines containing this epitope, leading to enhanced T-cell activation and tumor regression. The study highlighted the importance of personalized medicine, where the patient's immune profile guides treatment strategies .

Vaccine Development

Overview
The predictive modeling of T-cell epitopes like 31D is essential for designing effective vaccines. The ability to predict which epitopes will elicit a strong immune response allows researchers to create vaccines that are more likely to succeed in eliciting protective immunity.

Data Table: Epitope Prediction Tools

Tool NameDescriptionApplication Area
NetMHCPanPredicts MHC Class I binding epitopesCancer vaccines
NetTCRPredicts TCR recognition of peptide-MHC complexesImmunotherapy
IEDBDatabase for immune epitope dataGeneral epitope research

Case Study: SARS-CoV-2 Vaccine Development
Research employing this compound in the context of SARS-CoV-2 showed its potential for inclusion in vaccines aimed at eliciting robust T-cell responses against COVID-19 variants. The study utilized computational tools to predict binding affinities and validated these predictions through experimental assays .

Autoimmune Disease Research

Overview
this compound's role extends into the study of autoimmune diseases, where it can help identify pathogenic T-cell responses that contribute to disease progression.

Case Study: Alopecia Areata
A large-scale epitope identification screen involving this compound revealed its association with alopecia areata. This research aimed to understand how specific T-cell responses to this epitope might trigger autoimmune reactions leading to hair loss. The findings suggest that targeting such epitopes could lead to novel therapeutic approaches .

Diagnostic Applications

Overview
this compound can be employed as a biomarker for diagnosing certain diseases, particularly those with an autoimmune or cancerous origin.

Case Study: Allergy Diagnosis
In studies related to allergic diseases, researchers have explored the use of epitope mapping techniques involving this compound to identify patients at risk of severe allergic reactions. By analyzing T-cell responses to this epitope, clinicians can better stratify patients based on their immune profiles .

Wirkmechanismus

BIM 23268 exerts its effects by selectively binding to somatostatin receptor subtype 5 (SSTR5). Upon binding, it activates the receptor, leading to the inhibition of adenylate cyclase activity and a subsequent decrease in cyclic adenosine monophosphate (cAMP) levels. This results in the inhibition of hormone secretion, particularly growth hormone and prolactin. The activation of SSTR5 also triggers the opening of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane and further inhibition of cellular activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Epitopes

Structural and Functional Differences

The table below summarizes key differences between Epitope 31D and two other epitopes, G5-24 and RB19, when displayed on TMV:

Epitope Source Insertion Site Effect on TMV Host Response Key Structural Features
31D RV nucleoprotein (404–418) Ser154–Gly155 No infection or systemic spread No PR gene induction; no accumulation in leaves Acidic linkers (AspAsp/AspAspGlyAspAsp) tested but failed to restore infectivity
G5-24 Unspecified Ser154–Gly155 Successful virion assembly Exposed on virion surface; binds anti-G5-24 MAb5 Neutral or compatible charge/pI for surface exposure
RB19 5B19 epitope + arginine TMV CP (exact site unspecified) Necrotic lesions; protoplast cell death PR2 gene activation; immune response triggered Basic residue (arginine) likely influences immune recognition

Mechanistic Insights

  • This compound: The failure of TMV-31D to infect plants is hypothesized to stem from structural instability or improper epitope exposure.
  • G5-24 : Successful surface exposure of G5-24 enabled antibody binding (anti-G5-24 MAb5) and systemic infection, indicating favorable charge or isoelectric point (pI) for virion stability .
  • RB19 : The arginine residue in RB19 likely contributes to its basic pI, triggering necrotic lesions and PR2 gene induction, a hallmark of pathogen-associated molecular pattern (PAMP) recognition .

Immunological Implications

This compound’s inability to induce PR2 genes or accumulate in host tissues suggests it either evades immune detection or disrupts viral replication. In contrast, RB19’s immunogenicity highlights the role of charge in activating host defenses. G5-24’s neutral properties may balance stability and immune evasion, enabling persistent infection .

Research Findings and Data

Key Experimental Results

  • TMV-31D: No detectable RNA accumulation in inoculated leaves . No systemic spread or PR gene induction, unlike RB19 .

Comparative Analysis of Epitope Properties

Parameter 31D G5-24 RB19
Infectivity None High Moderate (local necrosis)
Immune Activation None observed None reported PR2 gene induction
Structural Impact Disrupts TMV assembly Compatible with TMV Induces cell death

Q & A

Basic Research Questions

Q. What experimental methods are commonly employed to map conformational epitopes like Epitope 31D?

Epitope mapping often combines mutagenesis libraries with high-throughput sequencing to identify critical residues involved in antibody-antigen interactions. For example, comprehensive mutagenesis of the antigen surface, followed by deep sequencing to assess binding affinity changes, can pinpoint conformational epitopes. This approach requires validation through comparative analysis with structural data (e.g., crystallography) or functional assays (e.g., ELISA) to confirm binding specificity .

Q. How can researchers formulate hypothesis-driven questions for studying this compound?

A hypothesis should address a gap in epitope characterization, such as: "Does this compound exhibit cross-reactivity with homologous antigens due to conserved residues?" To design this:

  • Conduct a literature review to identify unresolved aspects of this compound’s immunogenicity.
  • Use sequence alignment tools to identify conserved regions in related antigens.
  • Propose experimental validation via competitive binding assays using monoclonal antibodies .

Q. What are the best practices for conducting a literature review on this compound?

  • Use databases like PubMed and EMBASE with keywords: "this compound," "conformational epitope mapping," and "antibody-antigen interactions."
  • Prioritize studies that provide structural data (e.g., cryo-EM, X-ray crystallography) or functional validation (e.g., neutralization assays).
  • Critically evaluate contradictions, such as discrepancies in reported binding affinities, and note methodologies that may explain these differences (e.g., assay variability) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound data derived from different experimental techniques?

Contradictions may arise from technical limitations (e.g., ELISA vs. surface plasmon resonance [SPR] affinity measurements) or conformational dynamics. To address this:

  • Perform orthogonal validation: Compare mutagenesis data with structural modeling (e.g., molecular dynamics simulations).
  • Assess experimental conditions (e.g., buffer pH, temperature) that may alter epitope accessibility.
  • Use statistical frameworks to quantify uncertainty in high-throughput sequencing datasets .

Q. What experimental design considerations ensure reproducibility in this compound studies?

  • Library design : Ensure mutagenesis libraries cover all potential epitope residues with sufficient diversity.
  • Controls : Include positive (e.g., known binding antibodies) and negative controls (e.g., non-relevant antigens) in binding assays.
  • Data transparency : Publish raw sequencing data, analysis pipelines, and detailed protocols in supplementary materials to enable replication .

Q. How can advanced computational methods enhance this compound characterization?

Integrate machine learning (ML) models trained on mutagenesis data to predict residues critical for binding. For instance:

  • Train classifiers using features like residue solvent accessibility, evolutionary conservation, and physicochemical properties.
  • Validate predictions via in vitro alanine scanning or yeast display assays.
  • Cross-reference with structural epitope databases (e.g., IEDB) to identify novel binding motifs .

Q. What ethical and methodological safeguards are critical for studies involving this compound and human-derived samples?

  • Ethics : Obtain informed consent for human samples and ensure anonymization of donor data.
  • Methodology : Use standardized protocols for sample handling (e.g., storage at -80°C to prevent degradation).
  • Bias mitigation : Blind experimenters to sample identities during data collection and analysis to reduce confirmation bias .

Q. Data Analysis and Presentation

Q. How should researchers present conflicting epitope mapping data in publications?

  • Use tables to compare results across methodologies (e.g., mutagenesis vs. structural analysis), highlighting variables like assay sensitivity or antigen conformation.
  • Discuss limitations transparently, such as potential false positives in high-throughput screens.
  • Provide recommendations for follow-up experiments to resolve discrepancies .

Q. What statistical approaches are recommended for analyzing deep sequencing data in this compound studies?

  • Apply normalization methods (e.g., RPM: reads per million) to account for sequencing depth variability.
  • Use binomial tests or Fisher’s exact test to identify residues with statistically significant binding changes.
  • Correct for multiple testing using methods like Benjamini-Hochberg to control false discovery rates .

Q. Replication and Validation

Q. How can independent researchers validate published findings on this compound?

  • Reproduce key experiments using publicly available protocols and datasets.
  • Perform dose-response curves in binding assays to confirm reported affinities.
  • Collaborate with original authors to access unique reagents (e.g., custom antibodies) or validate computational models .

Eigenschaften

CAS-Nummer

122289-52-5

Molekularformel

C75H132N26O19S2

Molekulargewicht

1766.1 g/mol

IUPAC-Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoyl]amino]acetyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C75H132N26O19S2/c1-11-40(6)58(100-66(113)47(19-15-29-86-74(81)82)93-71(118)59(42(8)102)101-68(115)52(34-43-21-23-44(103)24-22-43)98-69(116)57(39(4)5)99-60(107)41(7)77)70(117)94-49(26-32-122-10)64(111)92-48(25-31-121-9)65(112)97-53(35-54(78)104)61(108)89-36-55(105)88-37-56(106)90-45(18-14-28-85-73(79)80)62(109)96-51(33-38(2)3)67(114)91-46(17-12-13-27-76)63(110)95-50(72(119)120)20-16-30-87-75(83)84/h21-24,38-42,45-53,57-59,102-103H,11-20,25-37,76-77H2,1-10H3,(H2,78,104)(H,88,105)(H,89,108)(H,90,106)(H,91,114)(H,92,111)(H,93,118)(H,94,117)(H,95,110)(H,96,109)(H,97,112)(H,98,116)(H,99,107)(H,100,113)(H,101,115)(H,119,120)(H4,79,80,85)(H4,81,82,86)(H4,83,84,87)/t40-,41-,42+,45-,46-,47-,48-,49-,50-,51-,52-,53-,57-,58-,59-/m0/s1

InChI-Schlüssel

SOLCKDUKYAMXBE-UPOCGCHASA-N

SMILES

CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(C)N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)N

Kanonische SMILES

CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CCSC)C(=O)NC(CC(=O)N)C(=O)NCC(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)C)NC(=O)C(C)N

Sequenz

AVYTRIMMNGGRLKR

Synonyme

epitope 31D
glycosylated peptide 31D
peptide 31D

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.